Journal Name:EES Catalysis
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EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00018D
The conversion of carbon dioxide (CO2) into fuels, value-added products and electricity is one of the most effective ways to reduce the atmospheric CO2 concentration, and thus mitigate the greenhouse effect, simultaneously resolving the environmental and energy crises. In this case, metal–organic frameworks (MOFs) show good application prospect in the catalytic CO2 reduction reaction because of their well-defined porous structure, rich active sites and feasible functionalization. Herein, we summarize the latest research progress of MOFs and their derivatives for catalytic CO2 electroreduction and discuss their mechanism, kinetics, thermodynamics and catalytic performance. Moreover, the effect of first-, secondary and out-sphere coordination on the metal active centers and the local microenvironment of MOFs, which can be manipulated by adjusting their metal nodes, organic linkers, and solvents, are addressed in-depth to clarify the key to their great electrocatalytic performance. Based on this, the main challenges and future outlook of MOF catalysts are summarized and perspectives presented.
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D2EY00004K
The reverse water–gas shift (RWGS) reaction, a promising carbon-recycling reaction, was investigated by applying an electric field to promote the reaction at a temperature of 473 K or lower. The highly dispersed Ru/ZrTiO4 catalysts with an approximately 2 nm particle size of Ru showed high RWGS activity with a DC electric field below 473 K, whereas CO2 methanation proceeded predominantly over catalysts with larger Ru particles. The RWGS reaction in the electric field maintained high CO selectivity, suppressing CO hydrogenation into CH4 on the Ru surface by virtue of promoted hydrogen migration (surface protonics). The reaction mechanisms of the non-conventional low-temperature reverse water gas shift reaction were investigated and revealed using various characterization methods including in situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) measurements. With the DC electric field, the reaction proceeds via a redox reaction where the generated oxygen vacancies are involved in CO2 activation at low temperatures. As a result, the electric field promotes both hydrogen migration and redox reactions using lattice oxygen/vacancies, resulting in high RWGS activity and selectivity even at low temperatures.
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY90010J
The first page of this article is displayed as the abstract.
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY90009F
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EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D2EY00071G
Cu is a unique metal that catalyzes carbon monoxide/carbon dioxide (CO/CO2) to form high-order hydrocarbons and oxygenates through the CO/CO2 reduction reaction (CO/CO2RR) at decent selectivity and productivity. While this has been shown, the limits of the system are still unknown, i.e., the minimum amount of Cu needed for the CO/CO2RR, and the maximum activity that trace amounts of Cu can achieve. Here, we have investigated the activity and selectivity of trace Cu with atomic dispersion over a range of loadings below 2 μg cm−2 and have quantified the mass activity/turnover frequency (TOF) of trace Cu catalysts. A Cu loading of at least 0.042 μg cm−2 initiates the CORR activity with 30% faradaic efficiency (FE) at a partial current density of 102 mA cm−2 forming predominantly CH4. The selectivity moves to C2-based products (CH3COO−, C2H4, and CH3CH2OH) with 70% FE as the Cu loading increases to 0.333 μg cm−2, and increasing the Cu loading to 0.812 μg cm−2 results in a 78% FE to C2 with CH3COO− accounting for 42% of this. The highest mass activity for CH4 reaches 2435 A mg−1 of Cu, corresponding to a TOF of 267 s−1, while C2 activity reaches 584 A mg−1 of Cu, leading to a TOF of 145 s−1. Both TOFs are several orders of magnitude higher than the reported values. Different from the CORR, the CO2RR demands a higher Cu loading and primarily generates C1 (e.g., CO and CH4). Metal impurities can be extended to others that are active towards the CO2RR, such as Zn for CO2-to-CO conversion. Thus, we suggest that the effect of trace metal impurities must be quantified when developing carbon-based metal-free and coordinated single-atom catalysts for the CO/CO2RR in order to avoid overestimating their activity.
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00037K
Metallic (1T) molybdenum disulfide (MoS2) with high electronic conductivity has been recognized as a promising catalytic material for the hydrogen evolution reaction (HER). However, there are still some challenges in obtaining high-degree and stable 1T-MoS2 due to its thermodynamically metastable characteristics. Here, we reported the single-atomic rhenium (Re)-assisted 2H-to-1T phase transformation (ca. 85%) of MoS2 nanosheets using a simple one-pot hydrothermal method. The resulting single-atomic Re doped 1T-2H MoS2 heterostructures delivered small overpotentials of 34 and 38 mV at a current density of 10 mA cm−2 in acid and alkaline media, respectively. Structural characterization and theoretical calculations indicate that the implantation of the Re single atom not only promotes the phase transition of MoS2 from the 2H to 1T phase and charge redistribution through the constructed Re–S–Mo site but also the additional Re single atom acts as the active site to facilitate the dissociation of water and the adsorption of the hydrogen intermediate. All these factors effectively improve the electrocatalytic properties of MoS2 for the HER.
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00066D
Atomically dispersed metal–nitrogen carbon (M–N–C) catalysts with e1g are believed to be very active for the oxygen reduction reaction; however, the activity origin of spin state manipulation is unclear. Here, using Fe–N–C as a model catalyst, we have developed a facile approach to manipulate its spin state from the low-spin to medium-spin state (FeSAC–NC, e1g) by utilizing the secondary coordination sphere effect of adjacent NC–N moieties. The presence of NC–N configurations with high electronegativity modifies the degree of hybridization between Fe 3dz2, 3dxz (3dyz), and oxygen-containing intermediate π* orbitals, leading to an ideal balance between O2 activation and *OH desorption. More impressively, we found that the catalysts with eg = 1 in their metal centres may show very different activity, and the magnetic moment of 3dxz + 3dyz as a descriptor can accurately predict the ORR activity. Benefiting from the regulated coordination and electronic structures, the designed FeSAC–NC catalyst exhibited 3-fold mass activity and 7-fold specific activity than Pt/C.
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY90007J
The first page of this article is displayed as the abstract.
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY90006A
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EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY90005C
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EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00055A
Photocatalytic water splitting over polymeric carbon nitride (PCN) has been seriously limited by the poor charge carrier transfer ability and sluggish four-electron water oxidation kinetics. Herein, crystalline carbon nitride (CCN-Pr) with electron-rich pyrimidine rings introduced in the molecular structure is synthesized by a two-step self-assembly and molten-salt annealing strategy for photocatalytic hydrogen evolution coupled with benzyl alcohol selective oxidation to benzaldehyde, instead of the kinetically sluggish water oxidation reaction. Owing to the synergistically tuned band and electronic structures, the obtained CCN-Pr exhibits excellent photocatalytic performances, with the highest hydrogen and benzaldehyde production rates reaching 149.39 μmol h−1 and 154.62 μmol h−1, respectively. The apparent quantum yield for hydrogen evolution is determined to be 20.27% at 420 nm, encouragingly standing at the highest level reported for simultaneous hydrogen and benzaldehyde production over PCN-based photocatalysts. It is well evidenced that the introduced electron-rich pyrimidine rings could finely tune the band structures for extended optical absorption and matched redox potentials for water reduction and benzyl alcohol oxidation. Theoretical calculation and experimental results reveal that the electronic structure engineered by pyrimidine rings alters the charge density distribution for promoted charge transport, and creates abundant reactive sites to accelerate the surface oxidation reaction kinetics. This work provides a reliable strategy to design efficient photocatalysts with band and electronic structures engineered by the tunable molecular structures, and also paves an alternative way to promote the economic benefits and the technology upgrading of solar energy conversion and utilization.
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY90012F
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EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00040K
Electrochemical routes for the valorization of biomass-derived feedstock molecules offer sustainable pathways to produce chemicals and fuels. However, the underlying reaction mechanisms for their electrochemical conversion remain elusive. In particular, the exact role of proton–electron coupled transfer and electrocatalytic hydrogenation in the reaction mechanisms for biomass electroreduction are disputed. In this work, we study the reaction mechanism underlying the electroreduction of furfural, an important biomass-derived platform chemical, combining grand-canonical (constant-potential) density functional theory-based microkinetic simulations and pH dependent experiments on Cu under acidic conditions. Our simulations indicate the second PCET step in the reaction pathway to be the rate- and selectivity-determining step for the production of the two main products of furfural electroreduction on Cu, i.e., furfuryl alcohol and 2-methyl furan, at moderate overpotentials. We further identify the source of Cu's ability to produce both products with comparable activity in their nearly equal activation energies. Furthermore, our microkinetic simulations suggest that surface hydrogenation steps play a minor role in determining the overall activity of furfural electroreduction compared to PCET steps due to the low steady-state hydrogen coverage predicted under reaction conditions, the high activation barriers for surface hydrogenation and the observed pH dependence of the reaction. As a theoretical guideline, low pH (<1.5) and moderate potential (ca. −0.5 V vs. SHE) conditions are suggested for selective 2-MF production.
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00071K
The key to efficient thermocatalytic conversion of CO2 lies in the rational design of catalysts. In this work, Fe-based catalysts supported by different carbon materials (AC, GA, CNF, and MPC) were rapidly synthesized with the assistance of microwave heating. Compared with other supports, small-sized active precursors are coated by graphitic carbon layers for GA-supported Fe catalysts, which will slow down the sintering of particles. Small-sized Fe nanoparticles supported by GA present a benign carburization behavior and water removal ability, which play an important role in stabilizing active carbides and improving product selectivity. These features make GA a more promising support material. In addition, for the catalyst obtained by high-temperature calcination, the size of the active precursor is larger than that obtained by microwave heating, and it is easily coated by amorphous carbon shells, whereas for the small active phase precursor obtained by microwave heating treatment, it is encapsulated by graphitic carbons first, and then the amorphous carbon shells gradually appear around the active carbides with the increase in particle size. The carbon-confined environment provides a stable space for steering CO2 hydrogenation to heavy hydrocarbons. As a result, the rational catalyst exhibits favorable performance. Under relevant industrial conditions (320 °C, 2.0 MPa, 5 g h mol−1), the optimized K–Fe/GA-W-10 catalyst achieves a C5+ selectivity of 53.2% at CO2 conversion of 23.1% and presents a benign stability.
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00019B
The high binding energy of CO bonds in CO2 severely inhibits the photocatalytic CO2 reduction (PCR) activity. Constructing oxygen vacancies (Vo) is considered as a fascinating strategy to promote the capture and activation of CO2 molecules. The main challenge, however, lies in the delicate control of the Vo distribution, since the bulk Vo can act as a recombination centre for photogenerated electron–hole pairs. Here, an in situ solvothermal reduction strategy is presented by programming temperature to accurately control the Vo distribution on the catalytic surface. Taking Bi2WO6 as a model, surface-rich Vo on Bi2WO6 (Sur-Vo-BWO) were generated. The governable Vo distribution strategy remarkably increases the PCR dynamics with a high CO evolution rate for Sur-Vo-BWO (18.73 μmol g−1 h−1), which is 8.32 times more than that of the Vo-free control sample. This work paves a new pathway to implement delicate control of the Vo distribution on the catalysts for precisely tuned catalytic activity.
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00006K
While CO can already be produced at industrially relevant current densities via CO2 electrolysis, the selective formation of C2+ products seems challenging. CO electrolysis, in principle, can overcome this barrier, hence forming valuable chemicals from CO2 in two steps. Here we demonstrate that a mass-produced, commercially available polymeric pore sealer can be used as a catalyst binder, ensuring high rate and selective CO reduction. We achieved above 70% faradaic efficiency for C2+ products formation at j = 500 mA cm−2 current density. As no specific interaction between the polymer and the CO reactant was found, we attribute the stable and selective operation of the electrolyzer cell to the controlled wetting of the catalyst layer due to the homogeneous polymer coating on the catalyst particles’ surface. These results indicate that sophistically designed surface modifiers are not necessarily required for CO electrolysis, but a simpler alternative can in some cases lead to the same reaction rate, selectivity and energy efficiency; hence the capital costs can be significantly decreased.
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00076A
Hydrogen energy, often dubbed the “ultimate energy source”, boasts zero carbon emissions and no harmful by-products. Nevertheless, the storage and transportation of hydrogen remain significant hurdles for its commercialization and large-scale implementation. Liquid hydrogen carriers (LHC), such as cyclohexane, methylcyclohexane, N-heterocycles, methanol, and ammonia, have emerged as promising solutions in hydrogen energy conversion systems. The storage and release of hydrogen rely on molecular hydrogenation and dehydrogenation processes, which are heavily influenced by the presence of catalysts. As such, a thorough understanding of catalyst design and mechanism is essential to facilitate (de)hydrogenation reactions under milder conditions. In this review, we explore three prevalent LHC systems and the catalysts employed during (de)hydrogenation processes. While noble metal catalysts exhibit superior performance in catalytic hydrogen storage, non-noble metal catalysts have also made considerable advancements. Furthermore, some liquid organic molecules are close to commercialization, potentially providing new options for energy storage and transportation. This article aims to trigger interest in LHC research and inspire the development of innovative catalytic systems for the catalytic hydrogen storage process.’
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D2EY00109H
A core–shell structured Rh/CrOx cocatalyst has endowed various semiconductors with high efficiency in water-splitting photocatalysis, where thin CrOx layers on Rh have been assumed to be physical blockers of O2 to the metal surface to suppress unfavorable reverse reactions (e.g., catalytic H2O formation from H2 and O2). Herein, we propose another unexplored but favorable function of CrOx layers: a selective electron transport pathway from photocatalysts to the Rh core boosting charge separation and H2 production. The subsequent loading of CrOx layers onto Rh increased the rate of visible light H2 evolution of a Bi4NbO8Cl photocatalyst, even in a half reaction with a hole scavenger where O2 does not evolve. Transient absorption spectroscopy revealed that the CrOx layer increases the electron path from Bi4NbO8Cl to Rh. Importantly, the highest H2-evolution activity was obtained by simultaneous photodeposition using CrIII and RhIII precursors, which had not yet been examined. In this sample, Rh nanoparticles were enclosed by an amorphous CrOx shell, where Rh particles were less directly attached to the semiconductor. Therein, CrOx inserted between Bi4NbO8Cl and Rh effectively suppresses undesirable hole transfer from Bi4NbO8Cl to Rh, while such hole transfer partially occurs when they are in direct contact. These results indicated that CrOx functions as a selective electron transport pathway and improves the H2 evolution activity. Although the development strategy of cocatalysts has so far focused on surface redox reactions, this study offers a new approach for the design of highly efficient cocatalysts based on the carrier transfer process, especially at semiconductor–cocatalyst interfaces.
EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY90019C
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EES Catalysis ( IF 0 ) Pub Date : , DOI: 10.1039/D3EY00101F
Electrolytic hydrogen appears as one of the most promising options to store renewable energy. In this water splitting process, the sluggish kinetics of the 4-electron oxygen evolution reaction (OER) with its high overpotentials have been widely regarded as the bottleneck to facilitate a fast, energy-efficient process. In alkaline media, numerous earth-abundant metal oxides are efficient OER catalysts, stabilized by the high concentration of hydroxide anions in the electrolyte. However, under acidic conditions, where the hydrogen evolution reaction (HER) is technologically preferred, only noble metal-based oxides (RuO2 and IrO2) are suitable OER catalysts, putting into question the scalability to wide-spread applications due to their scarcity and high cost. Most earth abundant metal oxides dissolve at high proton concentrations. A promising strategy to avoid this drawback consists of incorporating these catalysts into partially hydrophobic composite electrodes. Following this strategy, we have been able to conduct an extensive survey of the activity and stability of mono-, bi- and trimetallic earth-abundant transition metal oxides during the electrocatalytic OER under strongly acidic conditions. Our results confirm the general validity of the strategy by using a hydrophobic electrode to confer high stability to common metal oxides under these harsh conditions. Among all OER catalysts investigated, we found that simple manganese oxides appeared as the most active also exhibiting high, long-term stability. In particular, the stability of Mn2O3 oxide in the OER in acidic media was well confirmed by post-electrolysis characterization data.
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